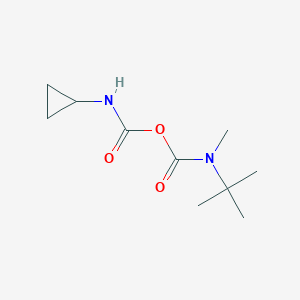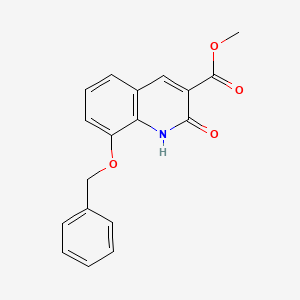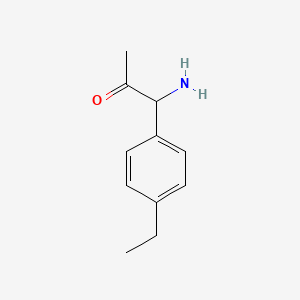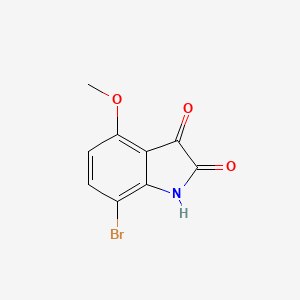
7-Bromo-4-methoxyindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methoxyindoline-2,3-dione: is an organic compound belonging to the indoline family It is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the indoline-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyindoline-2,3-dione.
Bromination: The bromination of 4-methoxyindoline-2,3-dione can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial methods for the large-scale production of 7-Bromo-4-methoxyindoline-2,3-dione are not well-documented, the general approach would involve optimizing the bromination process for higher yields and purity. This could include using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 7-Bromo-4-methoxyindoline-2,3-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the indoline ring.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Substituted indoline derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents targeting various diseases.
Industry:
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
作用機序
The exact mechanism of action of 7-Bromo-4-methoxyindoline-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
4-Methoxyindoline-2,3-dione: Lacks the bromine atom, leading to different chemical and biological properties.
7-Bromoindoline-2,3-dione: Lacks the methoxy group, which can affect its reactivity and applications.
Indoline-2,3-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness:
7-Bromo-4-methoxyindoline-2,3-dione: is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with molecular targets and distinct applications in various fields.
特性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC名 |
7-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
InChIキー |
CSHATLUFQAOJMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Br)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)


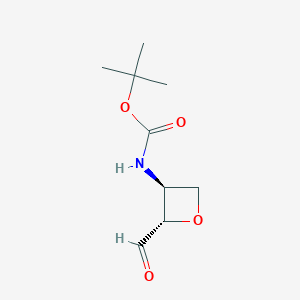




![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)
![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
